molecular formula C16H13NO3 B2907776 4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid CAS No. 503039-50-7

4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid

Cat. No.: B2907776
CAS No.: 503039-50-7
M. Wt: 267.284
InChI Key: OWEXXVQMKGYTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid is an organic compound with the molecular formula C16H13NO3 and a molecular weight of 267.27932 g/mol . This compound is characterized by the presence of an isoindolinone moiety attached to a benzoic acid structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid typically involves the reaction of isoindolinone derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of a mixed solvent system, such as dioxane, N-dimethylformamide, ethylene glycol dimethyl ether, and acetonitrile, combined with water . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as the Ullmann–Goldberg coupling reaction. This method utilizes 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole as starting materials, with copper(I) oxide as a catalyst . The process is optimized for high yield and purity, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted benzoic acids and isoindolinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoindolinone moiety allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-[(3-oxo-1H-isoindol-2-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15-14-4-2-1-3-13(14)10-17(15)9-11-5-7-12(8-6-11)16(19)20/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEXXVQMKGYTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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